molecular formula C7H15ClN2O3S B6630235 2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide

2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide

Cat. No. B6630235
M. Wt: 242.72 g/mol
InChI Key: PGDZPJWXLCOZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide is a chemical compound that belongs to the class of sulfonamides. It is used in scientific research as a tool to study the biochemical and physiological effects of sulfonamides on living organisms.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide is similar to other sulfonamides. It inhibits the growth of bacteria by interfering with their folic acid synthesis pathway. Specifically, it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. Without folic acid, bacteria are unable to synthesize nucleic acids and proteins, which are essential for their growth and survival.
Biochemical and Physiological Effects
2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide has been shown to have antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It is also effective against some protozoan parasites, such as Plasmodium falciparum, the causative agent of malaria. In addition, 2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide in lab experiments is its high potency and specificity against bacteria and protozoan parasites. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide in scientific research. One direction is to study its pharmacokinetics and pharmacodynamics in different animal models, including humans. Another direction is to investigate its potential as a therapeutic agent for bacterial and protozoan infections, as well as for inflammatory and pain-related disorders. Additionally, 2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide can be used as a tool to study the structure-function relationship of dihydropteroate synthase and other enzymes involved in the folic acid synthesis pathway.

Synthesis Methods

2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide can be synthesized by reacting ethylsulfamoyl chloride with 2-amino-2-methylpropan-1-ol in the presence of triethylamine and chloroacetyl chloride. The reaction produces 2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide as a white solid with a yield of 70-80%.

Scientific Research Applications

2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide is used as a tool in scientific research to study the biochemical and physiological effects of sulfonamides on living organisms. It is particularly useful in studying the mechanism of action of sulfonamides, which are known to inhibit the growth of bacteria by interfering with their folic acid synthesis pathway. 2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide is also used to study the pharmacokinetics and pharmacodynamics of sulfonamides in vivo and in vitro.

properties

IUPAC Name

2-chloro-N-[2-(ethylsulfamoyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClN2O3S/c1-3-10-14(12,13)5-4-9-7(11)6(2)8/h6,10H,3-5H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZPJWXLCOZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CCNC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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